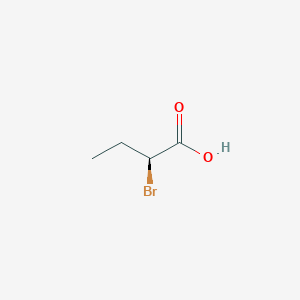

(S)-2-Bromobutanoic acid

概要

説明

(S)-2-Bromobutanoic acid is a brominated carboxylic acid derivative that is of interest in organic synthesis. It is related to other 2-bromoalkanoic acids, such as bromoacetic, 2-bromopropionic, and 2-bromobutyric acid, which are used in various chemical reactions to produce a range of compounds .

Synthesis Analysis

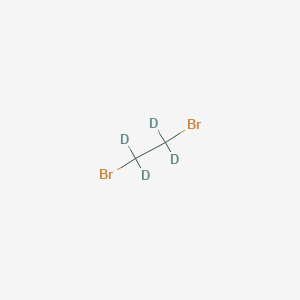

The synthesis of compounds related to (S)-2-Bromobutanoic acid has been explored in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide using pyridine as a catalyst . Additionally, (2S)- and (2R)-2-Amino-4-bromobutanoic acid were prepared from N-Boc-glutamic acid α tert-butyl ester, employing Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide . Another synthesis method for 2-bromobutane, which is structurally similar to (S)-2-Bromobutanoic acid, involved the reaction of sodium bromide and isobutyl alcohol with concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of (S)-2-Bromobutanoic acid and its derivatives is characterized by the presence of a bromine atom, which significantly influences their reactivity and properties. The study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives included an analysis of their electronic properties through Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .

Chemical Reactions Analysis

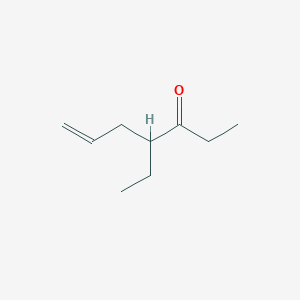

Chemical reactions involving (S)-2-Bromobutanoic acid derivatives have been documented. The free radical addition of 2-bromoalkanoic acids to alkenes, catalyzed by benzoyl peroxide, leads to the formation of 4-alkanolides . The Suzuki cross-coupling reaction is another example, where 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields . These reactions demonstrate the versatility of (S)-2-Bromobutanoic acid in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Bromobutanoic acid derivatives are influenced by the presence of the bromine atom. The study involving 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives provided insights into their reactivity and electronic properties, which are crucial for understanding their behavior in various chemical environments . The synthesis of 2-bromobutane provided additional information on the optimal reaction conditions and yield, which are important for practical applications .

科学的研究の応用

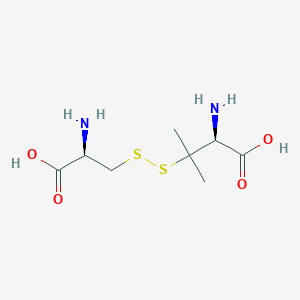

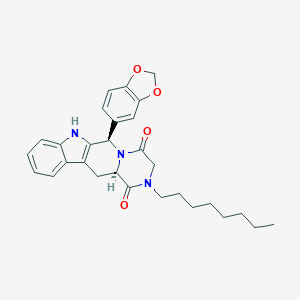

Synthesis of Nonnatural Amino Acids and Peptidomimetics : (Ciapetti et al., 1998) describe the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid from N-Boc-glutamic acid, which was then used to synthesize nonnatural amino acids with basic or heterocyclic side chains. These compounds have potential applications in the design of peptidomimetics.

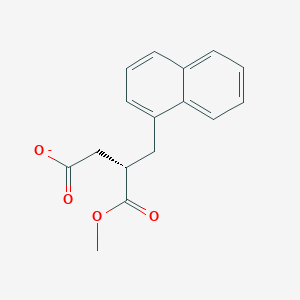

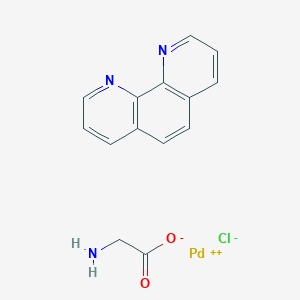

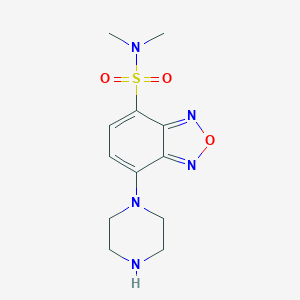

Pd-Catalyzed Suzuki Cross-Coupling Reactions : Nazeer et al. (2020) utilized 2-bromo-4-chlorophenyl-2-bromobutanoate in a palladium-catalyzed Suzuki cross-coupling reaction. The study focused on understanding the reactivity and electronic properties of the synthesized compounds, highlighting the use of (S)-2-Bromobutanoic acid derivatives in complex organic syntheses. (Nazeer et al., 2020)

Dynamic Kinetic Resolution in Organic Synthesis : Ammazzalorso et al. (2004) explored the conversion of racemic α-bromobutanoic acid to its ester derivatives using chiral auxiliaries. This work demonstrates the role of (S)-2-Bromobutanoic acid in dynamic kinetic resolution processes, a valuable method in asymmetric synthesis. (Ammazzalorso et al., 2004)

Biocatalysis in Pharmaceutical Synthesis : Brenna et al. (2012) used enoate reductases to prepare methyl (S)-2-bromobutanoate, a key intermediate for chiral drugs. This study highlights the importance of biocatalysis in the production of pharmaceutical intermediates. (Brenna et al., 2012)

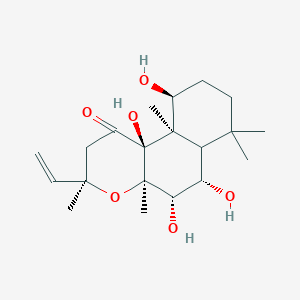

Role in Polymer Synthesis and Modification : Hedir et al. (2015) reported the synthesis of vinyl bromobutanoate, a monomer derived from 4-bromobutyric acid, for the formation of novel functional degradable polymers. These polymers are significant in biomedical and environmental applications. (Hedir et al., 2015)

Synthesis of Chiral Amino Acids and Conformationally Constrained Peptides : Ciapetti et al. (1998) also synthesized a series of exotic α-amino acids based on nucleophilic substitution of protected 2-amino-4-bromobutanoic acid. This demonstrates the versatility of (S)-2-Bromobutanoic acid in the synthesis of various biologically relevant molecules. (Ciapetti et al., 1998)

Ionic Liquid-Catalyzed Alkylation Reactions : Yoo et al. (2004) explored the use of ionic liquids in the alkylation of isobutane with 2-butene, which involves derivatives of (S)-2-Bromobutanoic acid. This research contributes to the development of environmentally friendly catalytic processes. (Yoo et al., 2004)

作用機序

Target of Action

Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

This interaction could lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

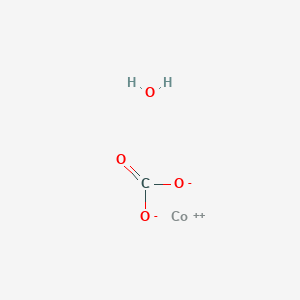

Similar compounds have been shown to influence various metabolic pathways, including those involved in inflammation, oxidative stress, and lipid metabolism .

Pharmacokinetics

Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to induce changes at the molecular level, such as modulation of gene expression, and at the cellular level, such as alterations in cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-Bromobutanoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

(2S)-2-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQLSKVCTLCIIE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186332 | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32659-49-7 | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-BROMOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-2-Bromobutanoic acid a valuable compound in pharmaceutical synthesis?

A1: (S)-2-Bromobutanoic acid serves as a crucial building block for introducing specific stereochemistry into pharmaceutical molecules []. This chirality, specifically the (S)-enantiomer, is often critical for desired biological activity in drugs. The research highlights its utility by demonstrating its production via an environmentally friendly biocatalytic approach using enoate reductases []. This method offers a sustainable alternative to traditional chemical synthesis, contributing to greener pharmaceutical practices.

Q2: Can you elaborate on the biocatalytic production of (S)-2-bromobutanoic acid mentioned in the research?

A2: The research demonstrates the production of (S)-2-bromobutanoic acid from methyl (Z)-2-bromocrotonate using enoate reductases, specifically those belonging to the Old Yellow Enzyme (OYE) family []. This enzymatic reduction is highly stereoselective, yielding the desired (S)-enantiomer with excellent enantiomeric excess (ee = 97%) []. The use of baker's yeast fermentation also proved effective in producing (S)-2-bromobutanoic acid with high enantiomeric purity []. This biocatalytic approach offers a sustainable and efficient route to this valuable chiral building block.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)